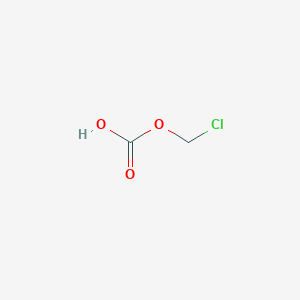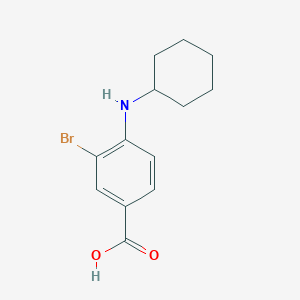
(Z)-N-hydroxypicolinimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-hydroxypicolinimidoyl chloride is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine functional group attached to a picolinimidoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-hydroxypicolinimidoyl chloride typically involves the reaction of picolinic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.
-
Step 1: Formation of Intermediate
Reactants: Picolinic acid, hydroxylamine hydrochloride
Conditions: Dehydrating agent (e.g., thionyl chloride), solvent (e.g., dichloromethane)
Reaction: Picolinic acid reacts with hydroxylamine hydrochloride in the presence of thionyl chloride to form an intermediate.
-
Step 2: Conversion to this compound
Conditions: Controlled temperature and pressure
Reaction: The intermediate is further reacted under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-hydroxypicolinimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used in the presence of a base (e.g., triethylamine) to facilitate the substitution reaction.
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amines or hydroxylamines
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
(Z)-N-hydroxypicolinimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its hydroxamic acid moiety.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Z)-N-hydroxypicolinimidoyl chloride involves its interaction with molecular targets, particularly enzymes. The hydroxamic acid moiety can chelate metal ions in the active site of metalloenzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-hydroxybenzimidoyl chloride
- N-hydroxyisonicotinimidoyl chloride
- N-hydroxyquinolinimidoyl chloride
Uniqueness
(Z)-N-hydroxypicolinimidoyl chloride is unique due to its specific structure, which includes a picolinimidoyl chloride moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to chelate metal ions and inhibit metalloenzymes makes it particularly valuable in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H5ClN2O |
|---|---|
Poids moléculaire |
156.57 g/mol |
Nom IUPAC |
(2E)-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H/b9-6+ |
Clé InChI |
XBTPHBYKYXWYOZ-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C(=N\O)/Cl |
SMILES canonique |
C1=CC=NC(=C1)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





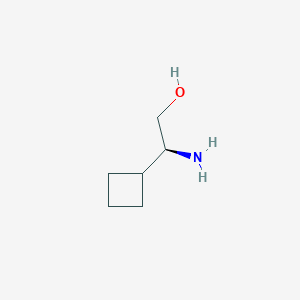


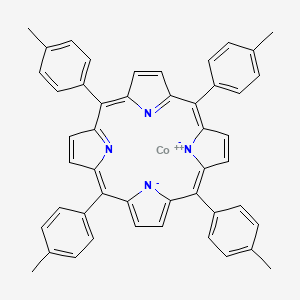

![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)

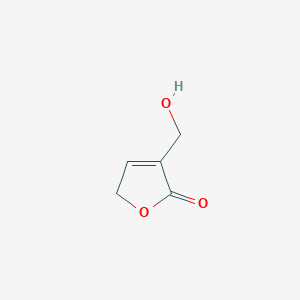
![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
